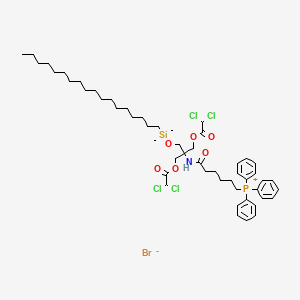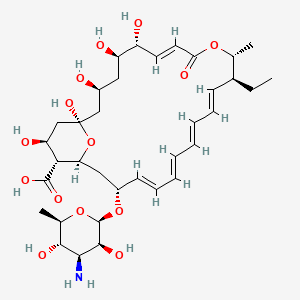
(2R)-2-amino-4-azidobutanoic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-amino-4-azidobutanoic acid;hydrochloride is a synthetic organic compound that belongs to the class of azido amino acids It is characterized by the presence of an azido group (-N3) attached to the butanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-4-azidobutanoic acid;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, such as (2R)-2-amino-4-chlorobutanoic acid.
Azidation Reaction: The chlorobutanoic acid is then subjected to an azidation reaction, where the chlorine atom is replaced by an azido group. This reaction is usually carried out using sodium azide (NaN3) in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions.
Hydrochloride Formation: The resulting (2R)-2-amino-4-azidobutanoic acid is then converted to its hydrochloride salt by reacting it with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-amino-4-azidobutanoic acid;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for azidation reactions.
Hydrochloric Acid (HCl): Used to form the hydrochloride salt.
Hydrogen Gas (H2) and Palladium on Carbon (Pd/C): Used for reduction reactions.
Major Products
Amino Derivatives: Formed by reduction of the azido group.
Triazoles: Formed by cycloaddition reactions.
Wissenschaftliche Forschungsanwendungen
(2R)-2-amino-4-azidobutanoic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a precursor for the preparation of triazole derivatives.
Biology: Employed in the study of protein labeling and modification due to its azido group, which can undergo bioorthogonal reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2R)-2-amino-4-azidobutanoic acid;hydrochloride involves its ability to undergo bioorthogonal reactions, particularly the azide-alkyne cycloaddition. This reaction allows for the selective labeling and modification of biomolecules without interfering with native biological processes. The azido group serves as a molecular handle that can be targeted by specific reagents, enabling precise control over chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-amino-3-sulfanylpropanoic acid;hydrochloride: Similar in structure but contains a sulfanyl group instead of an azido group.
®-2-amino-4,6-dichloropyrimidine: Contains a pyrimidine ring with amino and dichloro substituents.
Uniqueness
(2R)-2-amino-4-azidobutanoic acid;hydrochloride is unique due to its azido group, which imparts distinct reactivity and enables bioorthogonal chemistry. This makes it particularly valuable for applications in chemical biology and medicinal chemistry, where selective and efficient labeling of biomolecules is essential.
Eigenschaften
Molekularformel |
C4H9ClN4O2 |
|---|---|
Molekulargewicht |
180.59 g/mol |
IUPAC-Name |
(2R)-2-amino-4-azidobutanoic acid;hydrochloride |
InChI |
InChI=1S/C4H8N4O2.ClH/c5-3(4(9)10)1-2-7-8-6;/h3H,1-2,5H2,(H,9,10);1H/t3-;/m1./s1 |
InChI-Schlüssel |
MHHYJRIDKLZZEO-AENDTGMFSA-N |
Isomerische SMILES |
C(CN=[N+]=[N-])[C@H](C(=O)O)N.Cl |
Kanonische SMILES |
C(CN=[N+]=[N-])C(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-[(2R,3R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12388376.png)






![(E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuterio(113C)methoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid](/img/structure/B12388412.png)




![5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexyl]pentanoic acid](/img/structure/B12388440.png)

